(2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide
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Overview
Description
(2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinanes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials might include ethylamine, phenylpropylamine, and thiazinane derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers could investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its efficacy and safety for therapeutic use.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also serve as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide
- (2Z)-N-methyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide
- (2Z)-N-ethyl-4-oxo-2-(phenylimino)-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the thiazinane ring and the phenylpropyl group
Properties
Molecular Formula |
C22H25N3O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-ethyl-4-oxo-2-phenylimino-3-(3-phenylpropyl)-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C22H25N3O2S/c1-2-23-21(27)19-16-20(26)25(15-9-12-17-10-5-3-6-11-17)22(28-19)24-18-13-7-4-8-14-18/h3-8,10-11,13-14,19H,2,9,12,15-16H2,1H3,(H,23,27) |
InChI Key |
ZJNQELDZLWEYPN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CC(=O)N(C(=NC2=CC=CC=C2)S1)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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